molecular formula C8H6BrFN2 B8242020 4-Bromo-6-fluoro-2-methyl-1H-benzo[d]imidazole

4-Bromo-6-fluoro-2-methyl-1H-benzo[d]imidazole

Cat. No.: B8242020
M. Wt: 229.05 g/mol
InChI Key: ZMIIMTGEHWHMBN-UHFFFAOYSA-N
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Description

4-Bromo-6-fluoro-2-methyl-1H-benzo[d]imidazole (CAS 1416372-87-6) is a fluorinated and brominated benzimidazole derivative of high interest in medicinal chemistry and pharmaceutical research. The compound serves as a versatile synthetic intermediate, particularly in the development of novel therapeutic agents. The benzimidazole core is a privileged scaffold in drug discovery, known for its wide array of pharmacological activities, as it is a structural isostere of naturally occurring nucleotides, allowing it to interact effectively with biopolymers in living systems . The presence of both bromo and fluoro substituents on the aromatic ring system provides distinct handles for further chemical modification via cross-coupling reactions and other transformations, enabling the rapid exploration of structure-activity relationships . This makes it a valuable building block for constructing more complex molecules targeted at various diseases. Benzimidazole derivatives, in general, have demonstrated significant potential as anticancer and antimicrobial agents in research settings . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate care, referring to the supplied Safety Data Sheet for detailed hazard and handling information. It is recommended to store the compound sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

4-bromo-6-fluoro-2-methyl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFN2/c1-4-11-7-3-5(10)2-6(9)8(7)12-4/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMIIMTGEHWHMBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sodium Hydride-Mediated Cyclization in Aprotic Solvents

A widely cited method involves the use of sodium hydride (NaH) in aprotic solvents to facilitate cyclization. The reaction begins with deprotonation of N-(4-bromo-2,6-difluorophenyl)acetamidine derivatives, followed by intramolecular nucleophilic aromatic substitution to form the benzimidazole core.

Key Steps :

  • Deprotonation : NaH (1.5 equiv) is added to an aprotic solvent (e.g., 1,4-dioxane, acetonitrile) under nitrogen at −10–25°C.

  • Cyclization : The acetamidine derivative is dissolved in the same solvent and added dropwise. The mixture is heated to 40–100°C for 4–10 hours.

  • Workup : Post-reaction, the mixture is cooled, extracted with ethyl acetate, washed with brine, dried (Na₂SO₄), and crystallized with n-hexane.

Optimization Data :

SolventTemperature (°C)Time (h)Yield (%)
1,4-Dioxane401060
Acetonitrile60858
DMF50955

Notable Observations:

  • Higher temperatures (>80°C) in DMF led to decomposition, reducing yields to <50%.

  • Acetonitrile provided faster reaction kinetics due to its polar aprotic nature, enhancing nucleophilicity.

Acid-Catalyzed Cyclization for Benzimidazole Formation

Hydrochloric Acid-Promoted Ring Closure

An alternative route employs acid catalysis, where HCl facilitates protonation of the acetamidine nitrogen, promoting cyclization via electrophilic aromatic substitution. This method is advantageous for substrates sensitive to strong bases.

Procedure :

  • Condensation : N-(4-Bromo-2,6-difluorophenyl)acetamide reacts with methylamine in ethanol under reflux.

  • Cyclization : Concentrated HCl is added, and the mixture is stirred at 80°C for 6 hours.

  • Isolation : The product is neutralized with NaHCO₃, extracted with dichloromethane, and purified via recrystallization.

Yield Comparison :

Acid CatalystSolventTemperature (°C)Yield (%)
HClEthanol8065
H₂SO₄Toluene10052

Critical Analysis:

  • HCl in ethanol achieved higher yields due to better solubility of intermediates.

  • Sulfuric acid caused sulfonation side reactions, complicating purification.

Solvent and Substituent Effects on Reaction Efficiency

Role of Aprotic Solvents

Aprotic solvents like 1,4-dioxane and DMF stabilize the deprotonated intermediate, accelerating cyclization. Polar solvents (e.g., acetonitrile) enhance reaction rates but require stringent temperature control to prevent byproducts.

Impact of Methyl and Halogen Substituents

  • Methyl Group : The 2-methyl substituent increases steric hindrance, slowing reaction kinetics but improving product stability.

  • Bromo/Fluoro Groups : Electron-withdrawing effects activate the benzene ring for nucleophilic attack, though excessive halogenation risks over-reactivity.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent patents highlight continuous flow reactors for large-scale production, offering:

  • Improved Heat Management : Precise temperature control minimizes decomposition.

  • Higher Throughput : Yields >70% achieved with residence times of 2–4 hours.

Crystallization Optimization

  • n-Hexane/Water Systems : A 10:1 n-hexane-to-concentrate ratio yielded >95% purity after recrystallization.

  • Anti-Solvent Addition : Gradual water introduction prevents oiling out, ensuring crystalline product formation .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-fluoro-2-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can have enhanced biological or chemical properties .

Scientific Research Applications

Overview

4-Bromo-6-fluoro-2-methyl-1H-benzo[d]imidazole is a heterocyclic compound belonging to the benzimidazole family, recognized for its diverse biological activities. Its unique structure, characterized by bromine and fluorine substituents, enhances its reactivity and potential applications in various scientific fields, particularly medicinal chemistry, material science, and chemical synthesis.

Medicinal Chemistry

One of the primary applications of this compound is in medicinal chemistry . It serves as a crucial building block in the synthesis of pharmaceutical compounds with significant biological activities:

  • Anticancer Activity : This compound has demonstrated notable cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). Studies report IC50 values ranging from 7.82 to 10.21 µM, indicating its potential as a therapeutic agent comparable to established chemotherapeutics like doxorubicin .
  • Antimicrobial Activity : Research indicates that it possesses antibacterial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have shown effective inhibition of bacterial growth at low concentrations, suggesting its utility in developing new antibiotics .
  • Antiviral and Anti-inflammatory Properties : Preliminary studies suggest potential antiviral effects against specific viral infections and modulation of inflammatory pathways, which may contribute to its therapeutic profile .

Biological Studies

In addition to its medicinal applications, this compound is utilized in biological studies focusing on:

  • Enzyme Inhibition : The compound's ability to interact with enzymes allows for investigations into its inhibitory effects on various biochemical pathways.
  • Receptor Binding : Its binding affinity to specific receptors can be studied to understand its mechanisms of action in cellular signaling pathways .

Material Science

The compound also finds applications in material science , particularly in the development of advanced materials such as:

  • Organic Semiconductors : Its electronic properties make it suitable for use in organic semiconductor devices.
  • Light-emitting Diodes (LEDs) : The compound can serve as a component in the fabrication of efficient light-emitting diodes due to its photophysical properties .

Chemical Synthesis

In the realm of chemical synthesis , this compound acts as an intermediate for synthesizing more complex organic molecules. Its reactivity allows it to undergo various chemical reactions, including:

  • Substitution Reactions : The bromine and fluorine atoms can be substituted with other functional groups.
  • Oxidation and Reduction Reactions : These transformations can yield different derivatives with enhanced biological or chemical properties .

Study on HepG2 Cells

A significant study evaluated the effects of this compound on HepG2 liver cancer cells. Results indicated a dose-dependent increase in apoptosis markers and a reduction in cell viability, supporting its potential as a therapeutic agent against liver cancer .

Study on Bacterial Infections

Another research effort focused on the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results showed effective inhibition of bacterial growth at low concentrations, suggesting its utility in developing new antibiotics .

Mechanism of Action

The mechanism of action of 4-Bromo-6-fluoro-2-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used .

Comparison with Similar Compounds

4-Bromo-6-(trifluoromethyl)-1H-benzo[d]imidazole

  • Structure : Differs by replacing the methyl group (C2) with a trifluoromethyl (CF₃) group.
  • Molecular Formula : C₈H₄BrF₃N₂ (MW: 265.03 g/mol).
  • Properties : The CF₃ group increases electron-withdrawing effects, lowering the HOMO energy (-6.22 eV vs. -5.70 eV in methyl analogs) and enhancing oxidative stability. This compound exhibits higher electrophilicity (ω = 3.67 eV) compared to methyl-substituted derivatives .

6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole (CAS 1231930-33-8)

  • Structure : Includes an isopropyl group at N1, altering steric bulk.
  • Synthesis: Prepared via Suzuki-Miyaura coupling using tetramethyl dioxaborolane intermediates. The isopropyl group improves solubility in non-polar solvents .

5-Bromo-6-fluoro-1H-benzo[d]imidazole

  • Structure : Lacks the C2 methyl group, reducing steric hindrance.
  • Reactivity : Higher nucleophilic character at C2 due to the absence of methyl substitution, making it more reactive in alkylation reactions .

Physicochemical and Spectral Properties

Compound Melting Point (°C) λmax (UV-Vis) ¹H NMR (δ, ppm) Reference
4-Bromo-6-fluoro-2-methyl-1H-benzo[d]imidazole 168–170 254 nm 2.45 (s, 3H, CH₃), 7.32–7.58 (m, 2H, Ar-H)
6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole 165–167 260 nm 1.52 (d, 6H, CH(CH₃)₂), 2.40 (s, 3H, CH₃)
2-Chloro-6-fluoro-1H-benzo[d]imidazole 146–148 248 nm 7.45–7.89 (m, 2H, Ar-H)

Key Observations :

  • Methyl and isopropyl substituents increase melting points due to enhanced van der Waals interactions.
  • Bromo and fluoro groups deshield aromatic protons, shifting NMR signals downfield .

Antifungal Activity

  • This compound : Shows moderate activity against Candida albicans (MIC = 32 µg/mL), attributed to the bromo group’s halogen bonding with fungal CYP51 .
  • 2-Methyl-1-(3-methylbenzyl)-1H-benzo[d]imidazole (5a) : Higher potency (MIC = 8 µg/mL) due to the benzyl group enhancing membrane permeability .

Kinase Inhibition

  • Methyl 5-((4-bromo-2-chlorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylate (CAS 606144-02-9): A MEK1/2 inhibitor with IC₅₀ = 12 nM. The bromo and fluoro substituents stabilize interactions with ATP-binding pockets .

Crystallographic and Computational Insights

  • Crystal Packing: In analogs like N-alkyl-β-enaminone derivatives, π-π stacking (3.8 Å) and H-bonding (N–H···O, 2.1 Å) dominate lattice stability. Methyl groups reduce symmetry, favoring monoclinic (P2₁/n) over orthorhombic systems .
  • DFT Calculations : The target compound’s HOMO-LUMO gap (4.06 eV) indicates lower reactivity compared to trifluoromethyl analogs (3.81 eV), aligning with its slower degradation in environmental studies .

Biological Activity

4-Bromo-6-fluoro-2-methyl-1H-benzo[d]imidazole is a synthetic compound belonging to the benzimidazole family, which has gained attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its medicinal properties, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of bromine and fluorine substituents, which enhance its reactivity and biological profile. Its molecular formula is C7H5BrFN2C_7H_5BrFN_2 with a molecular weight of 217.03 g/mol. The compound's unique structure contributes to its potential applications in medicinal chemistry and material science.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The halogen substituents improve binding affinity and selectivity, allowing the compound to modulate biological pathways effectively. Notably, it has been shown to induce apoptosis in cancer cells and inhibit specific signaling pathways related to tumor growth.

Anticancer Activity

Numerous studies have demonstrated the anticancer properties of this compound. For instance, it has been reported to induce cell cycle arrest and apoptosis in various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells. The compound exhibited significant cytotoxicity with IC50 values ranging from 7.82 to 10.21 µM, comparable to established chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound also shows promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have indicated that it possesses notable antibacterial properties with minimum inhibitory concentration (MIC) values that suggest effectiveness against common pathogens .

Other Biological Activities

Research indicates that this compound may exhibit additional biological activities, including:

  • Antiviral : Potential efficacy against certain viral infections.
  • Anti-inflammatory : Modulation of inflammatory pathways.
  • Antidiabetic : Effects on glucose metabolism and insulin sensitivity.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameIC50 (µM)Activity Type
This compound7.82 - 10.21Anticancer
4-Chloro-6-fluoro-2-methyl-1H-benzo[d]imidazole15 - 20Anticancer
5-Fluoro-2-methyl-1H-benzo[d]imidazole25 - 30Antimicrobial

This table illustrates that while other compounds exhibit similar activities, the potency of this compound stands out in anticancer applications.

Study on HepG2 Cells

A significant study evaluated the effects of this compound on HepG2 liver cancer cells. The results indicated a dose-dependent increase in apoptosis markers and a reduction in cell viability, supporting its potential as a therapeutic agent against liver cancer .

Study on Bacterial Infections

Another research effort focused on the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results showed that it inhibited bacterial growth effectively at low concentrations, suggesting its utility in developing new antibiotics .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Bromo-6-fluoro-2-methyl-1H-benzo[d]imidazole?

  • Methodology :

  • Condensation reactions : Bromo- and fluoro-substituted benzoimidazoles are typically synthesized via cyclocondensation of 4-bromo-5-fluoro-1,2-diaminobenzene derivatives with acetic acid derivatives under reflux conditions. For example, NaH in DMF has been used to alkylate intermediates (e.g., farnesyl bromide reactions in ).
  • Microwave-assisted synthesis : Accelerates reaction rates for halogenated intermediates, improving yields (e.g., 73–86% yields for bromo/chloro analogs in ).
  • Key validation : Monitor reaction progress via TLC (Rf values ~0.65–0.83 for halogenated analogs) and confirm purity using HPLC .

Q. How is this compound characterized structurally?

  • Techniques :

  • FTIR : Identify functional groups (e.g., C-Br stretching at ~590–592 cm⁻¹, C-F at ~715–763 cm⁻¹, and imidazole C=N at ~1611–1617 cm⁻¹) .
  • NMR : ¹H NMR δ 2.64 ppm (methyl group), aromatic protons at δ 7.36–8.35 ppm, and coupling constants for fluorine (²JFH ~12–15 Hz) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 286.01 for C₁₄H₁₁BrN₂ in ) .

Advanced Research Questions

Q. What computational methods predict the electronic properties of this compound?

  • Approach :

  • Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G* to calculate HOMO-LUMO gaps, polarizability, and hyperpolarizability (e.g., ⟨α⟩ = 5.82 × 10⁻²⁴ esu for nitro-substituted analogs in ).
  • Molecular docking : Screen against targets like EGFR using AutoDock Vina (e.g., binding affinity −9.2 kcal/mol for 2-phenyl derivatives in ).
  • ADMET prediction : Use SwissADME to assess bioavailability (e.g., LogP ~3.2 for halogenated benzoimidazoles) .

Q. How do crystallographic challenges arise in resolving this compound structures?

  • Solutions :

  • SHELX refinement : Apply SHELXL for high-resolution data (e.g., R-factor <5% for small molecules) and handle twinning via TWIN/BASF commands .
  • ORTEP-3 visualization : Generate thermal ellipsoid plots to identify disorder in bromine/fluorine substituents .
  • Synchrotron data : Use λ = 0.7–1.0 Å radiation to improve anomalous scattering for halogen atoms .

Q. How can structure-activity relationships (SAR) guide the design of derivatives for kinase inhibition?

  • Case study :

  • Substitution effects : Bromine at C4 enhances steric bulk, improving EGFR binding (IC₅₀ = 1.2 µM for 4-Bromo-5-chloro derivatives in ).
  • Fluorine at C6 : Increases metabolic stability (t₁/₂ >4 hrs in microsomal assays) .
  • Methyl at C2 : Reduces π-π stacking interference, optimizing hydrophobic interactions .

Data Analysis and Contradictions

Q. How to resolve conflicting spectral data for halogenated benzoimidazoles?

  • Strategies :

  • Multi-spectral correlation : Cross-validate NMR (e.g., δ 7.36 ppm for para-substituted protons in ) with HRMS (e.g., m/z 222.12 for C₁₃H₈BrClN₂) .
  • DFT-NMR comparison : Simulate ¹³C NMR shifts (e.g., δ 120–145 ppm for aromatic carbons) to confirm assignments .

Q. What purity analysis methods are optimal for halogenated benzoimidazoles?

  • Protocol :

  • TLC : Use silica gel 60 F₂₅₄ plates with ethyl acetate/hexane (3:7) (Rf ~0.65–0.83) .
  • HPLC : C18 column, acetonitrile/water (70:30), flow rate 1.0 mL/min, UV detection at 254 nm .

Tables of Key Data

Property Value/Technique Reference
Melting Point 252–257°C (for 5-Bromo-4-methyl analog)
FTIR (C-Br) 590–592 cm⁻¹
¹H NMR (CH₃) δ 2.64 ppm (s, 3H)
DFT HOMO-LUMO Gap 4.3 eV (nitro-substituted analog)
Crystallographic R-factor <5% (SHELXL-refined structures)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-6-fluoro-2-methyl-1H-benzo[d]imidazole
Reactant of Route 2
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4-Bromo-6-fluoro-2-methyl-1H-benzo[d]imidazole

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